Croverin

Description

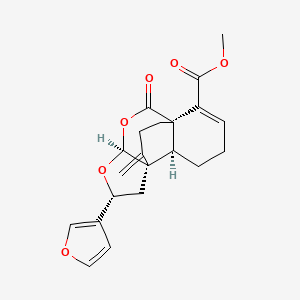

Structure

3D Structure

Properties

Molecular Formula |

C21H22O6 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl (1R,4S,6R,8R,9S)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate |

InChI |

InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3/t15-,16-,19+,20+,21+/m1/s1 |

InChI Key |

FFWVQGRKTCTNRG-QANQIFJLSA-N |

Isomeric SMILES |

COC(=O)C1=CCC[C@@H]2[C@]13CCC(=C)[C@@]24C[C@@H](O[C@H]4OC3=O)C5=COC=C5 |

Canonical SMILES |

COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Caroverine's Mechanism of Action in Neuronal Excitability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline derivative that modulates neuronal excitability through a multi-target mechanism. Primarily recognized for its spasmolytic properties, its neuroactive effects are attributed to its role as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and a blocker of voltage-gated calcium channels.[1] Some evidence also suggests an interaction with sodium channels and antioxidant properties. This guide provides a comprehensive overview of the molecular mechanisms by which Caroverine influences neuronal excitability, supported by quantitative data from analogous compounds, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Core Mechanisms of Action

Caroverine's primary impact on neuronal excitability stems from its interaction with key ion channels and receptors that govern the generation and propagation of action potentials and synaptic transmission.

Glutamate Receptor Antagonism

Glutamate is the principal excitatory neurotransmitter in the central nervous system. Caroverine modulates glutamatergic signaling by acting as an antagonist at two major subtypes of ionotropic glutamate receptors: NMDA and AMPA receptors.[1]

-

NMDA Receptor Antagonism: Caroverine acts as a non-competitive antagonist at the NMDA receptor.[1] This mode of inhibition suggests that Caroverine likely binds within the ion channel pore, physically occluding the passage of ions. By blocking NMDA receptors, Caroverine reduces the influx of Ca²⁺ into the neuron, a critical event in synaptic plasticity and, in excess, a trigger for excitotoxic cell death.

-

AMPA Receptor Antagonism: Caroverine functions as a competitive antagonist of AMPA receptors.[1] This implies that Caroverine competes with glutamate for binding to the receptor's ligand-binding domain. Inhibition of AMPA receptors reduces the fast excitatory postsynaptic current, thereby dampening synaptic transmission and overall neuronal excitability.

Calcium Channel Blockade

Caroverine is also classified as a calcium channel blocker.[2] It is reported to inhibit voltage-gated calcium channels (VGCCs), which are crucial for neurotransmitter release and the propagation of dendritic action potentials. The specific subtypes of VGCCs targeted by Caroverine and the precise binding site are not definitively established in the available literature. However, its action further contributes to the reduction of intracellular calcium, complementing its effects at NMDA receptors.

Sodium Channel Blockade

Some reports suggest that Caroverine also possesses sodium channel blocking properties. Voltage-gated sodium channels are fundamental for the initiation and propagation of action potentials. By inhibiting these channels, Caroverine would directly reduce the ability of a neuron to fire, thus contributing to its overall inhibitory effect on neuronal excitability.

Quantitative Data

| Target | Antagonist | Parameter | Value | Reference Compound |

| NMDA Receptor | MK-801 | Kd | 4.59 nM (Cortex) | N/A |

| 25.99 nM (Cerebellum) | ||||

| AMPA Receptor | CNQX | IC50 | ~0.2 µM | N/A |

| L-type Ca²⁺ Channel | Nifedipine | IC50 | ~100 nM | N/A |

| T-type Ca²⁺ Channel | Mibefradil | IC50 | ~1 µM | N/A |

| Voltage-Gated Na⁺ Channel | Tetrodotoxin | IC50 | ~1-10 nM | N/A |

Note: This table presents example values for well-known antagonists and should not be interpreted as the actual values for Caroverine. These are provided to give researchers a general idea of the expected potency for compounds acting on these targets.

One study on the electromechanical effects of Caroverine on atrial muscle fibers reported a 50% effective dose (ED50) for inhibition of developed tension as 1 x 10⁻⁵ M.[2]

Signaling Pathways

Caroverine's interaction with its primary targets initiates a cascade of intracellular events that collectively reduce neuronal excitability.

Glutamate Receptor Signaling Pathway

The antagonism of NMDA and AMPA receptors by Caroverine directly impacts downstream signaling pathways crucial for synaptic plasticity and cell survival.

Calcium Channel Signaling Pathway

By blocking voltage-gated calcium channels, Caroverine further reduces intracellular calcium levels, impacting neurotransmitter release and downstream calcium-dependent signaling.

Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize the mechanism of action of compounds like Caroverine.

Whole-Cell Patch-Clamp Electrophysiology for Glutamate Receptor Antagonism

This protocol is designed to measure the effect of Caroverine on NMDA and AMPA receptor-mediated currents in cultured neurons.

4.1.1. Materials

-

Primary neuronal culture (e.g., hippocampal or cortical neurons)

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

-

Agonists: NMDA, AMPA, Glycine

-

Antagonists: Caroverine, AP5 (selective NMDA antagonist), CNQX (selective AMPA antagonist)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

4.1.2. Procedure

-

Prepare cultured neurons on coverslips.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

-

Approach a neuron and form a gigaohm seal.

-

Rupture the membrane to achieve whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

To isolate NMDA currents, perfuse with Mg²⁺-free external solution containing AMPA receptor antagonist (CNQX) and glycine. Apply NMDA to evoke a current.

-

To isolate AMPA currents, perfuse with external solution containing NMDA receptor antagonist (AP5). Apply AMPA to evoke a current.

-

After establishing a stable baseline, co-apply Caroverine with the respective agonist at varying concentrations to determine its inhibitory effect and calculate the IC₅₀.

4.1.3. Workflow Diagram

Calcium Imaging for Neuronal Excitability

This protocol measures changes in intracellular calcium concentration in response to neuronal activation and its modulation by Caroverine.

4.2.1. Materials

-

Primary neuronal culture

-

Fluorescent calcium indicator (e.g., Fura-2 AM or a genetically encoded indicator like GCaMP)

-

External solution (as in 4.1.1)

-

Depolarizing agent (e.g., high KCl solution)

-

Caroverine

-

Fluorescence microscope with a sensitive camera and appropriate filter sets

4.2.2. Procedure

-

Load cultured neurons with the chosen calcium indicator according to the manufacturer's protocol.

-

Place the coverslip in the recording chamber and perfuse with external solution.

-

Acquire a baseline fluorescence signal.

-

Stimulate the neurons with a depolarizing agent (e.g., puff application of high KCl) to induce calcium influx and record the change in fluorescence.

-

After the signal returns to baseline, perfuse the chamber with Caroverine for a defined incubation period.

-

Repeat the stimulation in the presence of Caroverine and record the fluorescence change.

-

Compare the amplitude and kinetics of the calcium transients before and after Caroverine application to quantify its inhibitory effect.

4.2.3. Workflow Diagram

Conclusion

Caroverine exerts its influence on neuronal excitability through a multifaceted mechanism of action, primarily involving the antagonism of both NMDA and AMPA glutamate receptors and the blockade of voltage-gated calcium channels. This combination of effects leads to a significant reduction in excitatory synaptic transmission and a decrease in intracellular calcium influx, thereby dampening neuronal firing and providing a basis for its neuroprotective potential. While specific quantitative data for Caroverine's interaction with these targets in neuronal systems requires further investigation, the experimental frameworks provided in this guide offer a robust approach for the detailed characterization of its pharmacological profile. A thorough understanding of Caroverine's molecular interactions is essential for the continued exploration of its therapeutic applications in neurological disorders characterized by excessive neuronal excitability.

References

- 1. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Caroverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline derivative known for its spasmolytic and neuroprotective effects, has demonstrated significant antioxidant properties in various in vitro studies. This technical guide provides a comprehensive overview of the existing research on caroverine's antioxidant potential, focusing on its free radical scavenging and lipid peroxidation inhibition capabilities. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant antioxidant assays, and presents visual representations of its mechanisms of action and experimental workflows. The primary antioxidant activity of caroverine is attributed to its exceptional efficacy as a hydroxyl radical scavenger and its ability to suppress lipid peroxidation and remove peroxynitrite.

Introduction

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-2-quinoxalinone, is a multifaceted drug with applications as a spasmolytic and in the treatment of certain inner ear diseases.[1][2] The therapeutic benefits of caroverine in conditions associated with oxidative stress have prompted investigations into its direct antioxidant properties.[1][3] This guide delves into the in vitro evidence of caroverine's antioxidant activity, providing a technical resource for researchers and professionals in drug development.

Quantitative Analysis of Antioxidant Activity

The antioxidant profile of caroverine has been characterized primarily through its interaction with specific reactive oxygen species (ROS) and its effect on lipid peroxidation. The available quantitative data from in vitro studies are summarized below.

| Antioxidant Assay | Test System | Key Findings | Reference |

| Hydroxyl Radical (.OH) Scavenging | Fenton System | Extremely high rate constant of reaction: k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [1] |

| Superoxide Radical (O₂⁻) Scavenging | Xanthine/Xanthine Oxidase System | Low rate constant of reaction: k = 3 x 10² M⁻¹s⁻¹ (considered of marginal physiological significance) | [1] |

| Lipid Peroxidation Inhibition | Liposomal Membranes | Suppression of lipid peroxidation confirmed. Specific quantitative inhibition data (e.g., IC₅₀) is not available. | [1][2] |

| Peroxynitrite (ONOO⁻) Scavenging | Not specified in abstracts | Efficient in removing peroxynitrite. Specific quantitative data (e.g., IC₅₀) is not available. | [2] |

| DPPH Radical Scavenging | Mentioned in literature reviews of antioxidants. | No specific quantitative data (e.g., IC₅₀) for caroverine is available in the reviewed literature. | |

| ABTS Radical Scavenging | Not mentioned in the reviewed literature. | No data available. |

Experimental Protocols

Detailed experimental protocols for the assays used to evaluate caroverine's antioxidant properties are not fully available in the reviewed literature. However, this section provides generalized, standard protocols for the key in vitro antioxidant assays mentioned in the context of caroverine research.

Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)

This assay assesses the ability of a compound to scavenge hydroxyl radicals generated by the Fenton reaction.

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals. A detection molecule, such as deoxyribose, is used, which is degraded by the hydroxyl radicals into products that form a colored complex with thiobarbituric acid (TBA). The antioxidant competes with the detection molecule for the hydroxyl radicals, thus reducing the color formation.

-

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Ferrous sulfate (FeSO₄)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H₂O₂)

-

2-Deoxy-D-ribose

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Caroverine solution of varying concentrations

-

-

Procedure:

-

Prepare the reaction mixture containing phosphate buffer, FeSO₄, EDTA, H₂O₂, and 2-deoxy-D-ribose.

-

Add different concentrations of the caroverine solution to the reaction mixture.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath to develop the color.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 532 nm).

-

Calculate the percentage of hydroxyl radical scavenging activity.

-

Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)

This assay measures the scavenging of superoxide radicals generated by the xanthine/xanthine oxidase system.

-

Principle: The enzymatic reaction of xanthine oxidase with xanthine produces superoxide radicals. These radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan product. An antioxidant will compete with NBT for the superoxide radicals, thereby inhibiting the color formation.

-

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Xanthine

-

Xanthine oxidase

-

Nitroblue tetrazolium (NBT)

-

Caroverine solution of varying concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, xanthine, and NBT.

-

Add different concentrations of the caroverine solution.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for a specified time.

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of superoxide radical scavenging activity.

-

Lipid Peroxidation Inhibition Assay (Liposomal-Based)

This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a liposomal membrane model.

-

Principle: Liposomes, artificial vesicles made of a lipid bilayer, are subjected to oxidation induced by a free radical generator (e.g., AAPH, Fe²⁺/ascorbate). Lipid peroxidation leads to the formation of products like malondialdehyde (MDA), which can be quantified using the TBA test (TBARS assay). An antioxidant will inhibit this process, leading to lower levels of MDA.

-

Materials:

-

Phospholipids (e.g., phosphatidylcholine) to prepare liposomes

-

Free radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH, or a Fenton reaction system)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Caroverine solution of varying concentrations

-

-

Procedure:

-

Prepare liposomes from phospholipids.

-

Incubate the liposome suspension with different concentrations of caroverine.

-

Induce lipid peroxidation by adding the free radical initiator.

-

Incubate the mixture at 37°C for a specified duration.

-

Terminate the peroxidation reaction and precipitate proteins with TCA.

-

Add TBA to the supernatant and heat to form the MDA-TBA adduct.

-

Measure the absorbance of the pink-colored adduct at approximately 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation.

-

Signaling Pathways and Mechanistic Insights

Currently, there is no available scientific literature detailing the specific interaction of caroverine with antioxidant-related signaling pathways, such as the Keap1-Nrf2 pathway. The primary established mechanism of caroverine's antioxidant action is through direct scavenging of highly reactive free radicals, particularly the hydroxyl radical.

Visualizations

Proposed Antioxidant Mechanism of Caroverine

References

Early Research on Caroverine's Spasmolytic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine, a quinoxaline derivative, was initially developed and investigated for its spasmolytic properties on smooth muscle. This technical guide delves into the early research that characterized its core mechanism of action as a smooth muscle relaxant. The foundational studies established Caroverine as a potent spasmolytic, primarily functioning through the blockade of calcium channels, a mechanism it shares with papaverine, a benchmark spasmolytic alkaloid. This document provides a detailed overview of the experimental protocols, quantitative data, and proposed signaling pathways from this early period of investigation. Caroverine is also recognized for its antagonistic effects on NMDA and AMPA glutamate receptors, a facet of its pharmacology that has led to its investigation in other therapeutic areas such as tinnitus.

Core Mechanism of Spasmolysis

Early research identified Caroverine as a direct-acting smooth muscle relaxant.[1] Its primary mechanism of action is the inhibition of calcium influx into smooth muscle cells, which is a critical step in the initiation and maintenance of muscle contraction. This effect is particularly pronounced in depolarized smooth muscle, where voltage-dependent calcium channels are the primary route of calcium entry. The spasmolytic activity of Caroverine is considered to be similar to that of papaverine, involving direct action on the muscle cells rather than interference with autonomic innervation.[1]

Signaling Pathway of Caroverine-Induced Smooth Muscle Relaxation

The primary signaling pathway for Caroverine's spasmolytic effect, as elucidated by early research, centers on its ability to block voltage-gated calcium channels. This action prevents the influx of extracellular calcium, a key trigger for the contractile machinery of the smooth muscle cell.

Early In Vitro Research on Vascular Smooth Muscle

Seminal studies on Caroverine's spasmolytic effects were conducted on isolated vascular smooth muscle preparations. These experiments were crucial in quantifying its potency as a calcium channel blocker.

Experimental Protocol: Isolated Rat Aorta Preparation

A foundational experimental model used to characterize Caroverine's vasorelaxant properties was the isolated rat aorta preparation.

Methodology:

-

Tissue Preparation: Thoracic aortas were excised from male rats and cut into helical strips. These strips were then mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

Tension Recording: The aortic strips were connected to isometric force transducers to record changes in muscle tension.

-

Induction of Contraction: A sustained contraction of the aortic strips was induced by depolarization with a high concentration of potassium chloride (KCl), typically 4 x 10⁻² M. This method primarily opens voltage-dependent calcium channels, allowing for the specific study of calcium channel blockers. In other experiments, contractions were induced by the alpha-adrenoceptor agonist noradrenaline (10⁻⁶ M).

-

Application of Caroverine: After achieving a stable contraction, Caroverine was added to the organ bath in a cumulative manner to obtain a concentration-response curve.

-

Calcium Influx Measurement: The effect of Caroverine on calcium influx was assessed using radioactive calcium (⁴⁵Ca). Aortic strips were incubated in a high-potassium solution containing ⁴⁵Ca with and without Caroverine. The amount of ⁴⁵Ca taken up by the tissue was then measured to quantify calcium influx.

Quantitative Data from Vascular Smooth Muscle Studies

The following table summarizes the key quantitative findings from early in vitro studies on Caroverine's effects on vascular smooth muscle.

| Parameter | Agonist/Condition | Preparation | Value | Reference |

| IC₅₀ | High K⁺ (4 x 10⁻² M) | Rat Aorta | 2.4 x 10⁻⁷ M | [2] |

| pA₂ | External Ca²⁺ | Rat Aorta | ~7.0 | [2] |

Note: The pA₂ value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's affinity for its receptor. In this context, it reflects Caroverine's competitive antagonism of calcium-induced contractions.

Experimental Workflow: In Vitro Assessment of Vasorelaxant Activity

The following diagram illustrates the typical workflow for assessing the vasorelaxant effects of Caroverine in an isolated tissue preparation.

References

Unlocking Neuroprotection: A Technical Guide to the Therapeutic Potential of Caroverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline derivative, presents a compelling profile as a neuroprotective agent owing to its multifaceted mechanism of action. This technical guide provides an in-depth exploration of the neuroprotective potential of Caroverine, summarizing key preclinical and clinical findings. It details the compound's ability to counteract excitotoxicity through dual antagonism of NMDA and AMPA receptors, its role as a calcium channel blocker, and its capacity to mitigate oxidative stress. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, outlines detailed experimental protocols for foundational research, and provides visual representations of key signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute neuronal injury.

Introduction: The Promise of Caroverine in Neuroprotection

The quest for effective neuroprotective agents to combat the devastating effects of neurodegenerative diseases and acute brain injuries remains a paramount challenge in modern medicine. Caroverine, a compound initially developed as a spasmolytic agent, has emerged as a promising candidate for neuroprotection. Its therapeutic potential stems from a unique combination of pharmacological activities that target critical pathways in neuronal cell death and dysfunction. Caroverine acts as a competitive AMPA receptor antagonist and a non-competitive NMDA receptor antagonist, thereby directly counteracting glutamate-mediated excitotoxicity.[1][2] Furthermore, it functions as a calcium channel blocker and exhibits significant antioxidant properties, addressing other key mechanisms of neuronal damage.[3][4] This guide delves into the scientific evidence supporting the neuroprotective potential of Caroverine, providing a technical overview for further research and development.

Mechanisms of Neuroprotection

Caroverine's neuroprotective effects are attributed to its engagement with multiple, interconnected molecular pathways implicated in neuronal injury.

Attenuation of Glutamate Excitotoxicity

Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic when present in excessive concentrations, a phenomenon known as excitotoxicity. This process is a key contributor to neuronal damage in conditions like stroke and traumatic brain injury. Caroverine mitigates excitotoxicity through a dual blockade of the two major ionotropic glutamate receptors:

-

NMDA Receptor Antagonism: Caroverine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] Over-activation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events.

-

AMPA Receptor Antagonism: Caroverine also competitively inhibits the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] AMPA receptors mediate fast excitatory neurotransmission, and their overstimulation contributes to the initial depolarization that relieves the magnesium block on NMDA receptors, thus amplifying the excitotoxic cascade.

Calcium Channel Blockade

In addition to its effects on glutamate receptors, Caroverine functions as a calcium channel blocker.[3] Dysregulation of intracellular calcium homeostasis is a central event in neuronal cell death. By blocking voltage-gated calcium channels, Caroverine helps to prevent the massive influx of calcium that initiates apoptotic and necrotic pathways.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neurodegeneration. Caroverine has been shown to possess potent antioxidant properties.[4] It is a highly effective scavenger of hydroxyl radicals (•OH), one of the most damaging ROS.[4] This direct antioxidant action helps to protect neurons from oxidative damage to lipids, proteins, and DNA.

Signaling Pathways

The neuroprotective actions of Caroverine can be visualized through its modulation of key signaling pathways.

Experimental Evidence and Quantitative Data

The neuroprotective effects of Caroverine have been investigated in a range of preclinical and clinical studies. This section summarizes the key findings and presents quantitative data in a structured format.

Preclinical Studies

-

In Vitro Models: Studies utilizing primary neuronal cultures subjected to glutamate-induced excitotoxicity or oxygen-glucose deprivation (OGD) could demonstrate Caroverine's ability to preserve cell viability and reduce markers of apoptosis.

-

Animal Models: In animal models of cochlear excitotoxicity, microiontophoretic application of Caroverine has been shown to reversibly antagonize the effects of glutamate on cochlear afferents.[5]

Clinical Studies

Clinical research on Caroverine has primarily focused on its application in inner ear disorders, particularly tinnitus, which is thought to have a component of glutamatergic excitotoxicity.

Table 1: Summary of Clinical Trial Data for Caroverine in Tinnitus

| Study | Design | N | Dosage | Primary Outcome | Key Findings |

| Denk et al. (1997)[2] | Placebo-controlled, single-blind | 60 | Single intravenous infusion | Reduction in subjective tinnitus rating and psychoacoustic measurement | 63.3% of patients in the Caroverine group responded to therapy immediately after infusion, compared to 0% in the placebo group.[2] |

| Kumari & Kumar (2016)[6] | Placebo-controlled | 50 | 20 mg twice daily, orally for 90 days | Reduction in Tinnitus Handicap Inventory (THI) score and subjective relief | 64% of patients in the Caroverine group showed a reduction in tinnitus, with 8% experiencing complete relief, compared to a 20% improvement in the placebo group.[6] |

| Quasi-experimental study (2024)[3] | Quasi-experimental, comparative | 60 | 40 mg twice daily, orally for 90 days | Tinnitus case history questionnaire, THI score, Visual Analog Scale (VAS) | Significant improvement in tinnitus scores at 90 days. Overall reduction in tinnitus in the Caroverine group was 53.3%.[3] |

| Saletu et al. (1995)[7] | Double-blind, placebo-controlled, crossover | 15 | 40 mg and 80 mg (IV and oral) | EEG mapping and psychometric tests | Caroverine exerted a significant action on human brain function compared to placebo, showing both sedative and vigilance-promoting effects depending on conditions.[7] |

Table 2: Quantitative Data on Caroverine's Antioxidant Activity

| Parameter | Method | Result | Reference |

| Reaction rate constant with hydroxyl radicals | Fenton system | 1.9 x 1010 M-1s-1 | Udilova et al. (2003)[4] |

| Reaction rate constant with superoxide radicals | Xanthine/xanthine oxidase | 3 x 102 M-1s-1 | Udilova et al. (2003)[4] |

| Lipid peroxidation | Suppression in liposomal membranes | Demonstrated suppression | Udilova et al. (2003)[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Caroverine's neuroprotective potential.

In Vitro Glutamate Excitotoxicity Assay

This protocol describes a method to assess the neuroprotective effect of Caroverine against glutamate-induced cell death in primary neuronal cultures.

-

Cell Culture: Plate primary cortical neurons from embryonic day 18 rat pups on poly-D-lysine coated 96-well plates at a density of 1 x 105 cells/well. Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro.

-

Compound Treatment: Pre-incubate the neuronal cultures with varying concentrations of Caroverine (e.g., 1, 10, 100 µM) or vehicle control for 1 hour.

-

Excitotoxic Insult: Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 15 minutes.

-

Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh, pre-warmed culture medium containing the respective concentrations of Caroverine or vehicle.

-

Assessment of Cell Viability (24 hours post-insult):

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit.

-

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the EC50 for Caroverine's neuroprotective effect.

DPPH Radical Scavenging Assay

This protocol outlines a method to determine the direct antioxidant activity of Caroverine.

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of Caroverine in methanol.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each Caroverine dilution to 150 µL of the DPPH solution. For the control, add 50 µL of methanol to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of Caroverine to determine the IC50 value.

Experimental and Drug Discovery Workflow

The investigation of a neuroprotective agent like Caroverine typically follows a structured workflow from initial screening to potential clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]

- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

An In-Depth Technical Guide on the Discovery and Synthesis of Caroverine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of Caroverine, a quinoxaline derivative with a multifaceted pharmacological profile. Initially developed as a smooth muscle relaxant, Caroverine has demonstrated a unique combination of activities, including calcium channel blockade, antagonism of ionotropic glutamate receptors (NMDA and AMPA), and antioxidant properties. This document details the discovery and developmental history of Caroverine, provides a detailed protocol for its chemical synthesis, and presents its key pharmacological activities supported by quantitative data. Furthermore, it outlines experimental methodologies for its characterization and illustrates its mechanism of action and synthesis through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those interested in neuroprotective and otoneuroprotective agents.

Introduction: Discovery and Development

Caroverine (1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-2(1H)-quinoxalinone) was originally developed as a spasmolytic agent for the relaxation of smooth muscles. Its development was pioneered by the Swiss pharmaceutical company Phafag AG, and it has been marketed under trade names such as Spasmium®[1].

Early research focused on its utility in treating conditions associated with smooth muscle spasms. However, subsequent investigations revealed a broader and more complex pharmacological profile. It was discovered that Caroverine also acts as a calcium channel blocker, an antagonist of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, and possesses antioxidant properties[2][3][4]. This combination of mechanisms has led to the exploration of Caroverine for a wider range of therapeutic applications, most notably in the treatment of tinnitus, where excitotoxicity and oxidative stress are implicated in its pathophysiology[5][6][7].

Chemical Synthesis of Caroverine

The synthesis of Caroverine involves a two-step process: the formation of the quinoxalinone core followed by N-alkylation. The following protocol outlines a viable synthetic route.

Experimental Protocol: Synthesis of Caroverine

Step 1: Synthesis of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and ethyl 4-methoxyphenylpyruvate (1 equivalent) in glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and then dry. The crude product can be purified by recrystallization from ethanol to yield 3-(4-methoxybenzyl)quinoxalin-2(1H)-one.

Step 2: Synthesis of Caroverine (1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-2(1H)-quinoxalinone)

-

Reaction Setup: To a solution of 3-(4-methoxybenzyl)quinoxalin-2(1H)-one (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) portion-wise at 0 °C.

-

Alkylation: After stirring for 30 minutes, add 2-chloro-N,N-diethylethanamine hydrochloride (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford Caroverine base.

Diagram of Caroverine Synthesis

Caption: Synthetic pathway of Caroverine.

Pharmacological Profile and Mechanism of Action

Caroverine exhibits a multi-target mechanism of action, which contributes to its diverse therapeutic effects.

Calcium Channel Blockade

Caroverine functions as a calcium channel blocker, reducing the influx of calcium ions into cells. This action leads to the relaxation of smooth muscles and a decrease in neuronal excitability[2][4].

NMDA and AMPA Receptor Antagonism

Caroverine acts as a competitive antagonist at AMPA receptors and a non-competitive antagonist at NMDA receptors[3][8]. By blocking these glutamate receptors, Caroverine can modulate excitatory neurotransmission, which is implicated in conditions like tinnitus and neurodegenerative diseases[5][6].

Antioxidant Activity

Caroverine has been shown to possess significant antioxidant properties. It is a potent scavenger of hydroxyl radicals, which are highly reactive oxygen species that can cause cellular damage[3]. This antioxidant activity may contribute to its neuroprotective effects.

Diagram of Caroverine's Mechanism of Action

Caption: Multi-target mechanism of Caroverine.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of Caroverine.

| Parameter | Target/Assay | Value | Species/System | Reference |

| ED₅₀ | Inhibition of Atrial Developed Tension | 1 x 10⁻⁵ M | Guinea Pig Atrial Muscle | |

| Rate Constant (k) | Superoxide Radical (O₂⁻) Scavenging | 3 x 10² M⁻¹s⁻¹ | Chemical Reaction Model | [3] |

| Rate Constant (k) | Hydroxyl Radical (•OH) Scavenging | 1.9 x 10¹⁰ M⁻¹s⁻¹ | Fenton System | [3] |

Note: Specific IC₅₀ values for NMDA and AMPA receptor antagonism are not consistently reported in the public literature and would likely require access to proprietary industry data or further dedicated research.

Key Experimental Protocols for Characterization

This section provides detailed methodologies for key experiments used to characterize the pharmacological activities of Caroverine.

Whole-Cell Patch Clamp Electrophysiology for Calcium Channel Blockade

Objective: To determine the inhibitory effect of Caroverine on voltage-gated calcium channels.

Protocol:

-

Cell Preparation: Use isolated cardiomyocytes or a suitable cell line (e.g., HEK293) expressing the desired calcium channel subtype.

-

Recording Setup: Establish a whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Voltage Protocol: Hold the cell at a potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward calcium currents.

-

Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing various concentrations of Caroverine.

-

Data Analysis: Measure the peak inward current at each Caroverine concentration. Construct a dose-response curve and calculate the IC₅₀ value.

Competitive Radioligand Binding Assay for NMDA Receptor Antagonism

Objective: To determine the binding affinity of Caroverine for the NMDA receptor.

Protocol:

-

Membrane Preparation: Prepare synaptic plasma membranes from rat forebrain tissue.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use a specific NMDA receptor antagonist radioligand, such as [³H]CGP 39653.

-

Assay Procedure:

-

Incubate the membrane preparation with the radioligand at a fixed concentration (e.g., 5 nM) and varying concentrations of Caroverine in the assay buffer.

-

Include a control for non-specific binding by adding a high concentration of a known NMDA receptor antagonist (e.g., 10 µM CGS 19755).

-

-

Incubation and Termination: Incubate at room temperature for 2 hours. Terminate the binding by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each Caroverine concentration. Determine the IC₅₀ value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To quantify the free radical scavenging capacity of Caroverine.

Protocol:

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

-

Caroverine solutions of varying concentrations in methanol.

-

A known antioxidant (e.g., ascorbic acid or Trolox) as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the Caroverine solutions or the positive control to the respective wells.

-

Include a blank control containing only methanol and the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration of Caroverine using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of Caroverine required to scavenge 50% of the DPPH radicals.

Diagram of a Typical Experimental Workflow (Patch Clamp)

Caption: Workflow for Patch Clamp Electrophysiology.

Conclusion

Caroverine is a pharmacologically unique compound with a diverse mechanism of action that includes calcium channel blockade, glutamate receptor antagonism, and antioxidant activity. Its journey from a spasmolytic agent to a potential treatment for complex neurological and otological disorders highlights the importance of continued pharmacological investigation. The synthetic route to Caroverine is well-established, and various in vitro assays can be employed to characterize its multifaceted activities. While further research is needed to fully elucidate its clinical potential and to obtain more precise quantitative data on its receptor interactions, Caroverine remains a compound of significant interest for drug development professionals. This technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of Caroverine and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical experience with caroverine in inner ear diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electromechanical effects of caroverine, a new slow-channel blockade, on the SA node cells of rabbit and atrial muscle fibers of rabbit and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine's Molecular Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine, a quinoxaline derivative, has demonstrated a range of pharmacological effects within the central nervous system (CNS). Initially developed as a spasmolytic agent, its neuroprotective and therapeutic potential in conditions such as tinnitus has prompted deeper investigation into its molecular mechanisms of action. This technical guide provides a comprehensive overview of the currently identified molecular targets of caroverine in the CNS. The primary focus is on its interactions with glutamate receptors and voltage-gated calcium channels. While quantitative binding affinities and detailed kinetic data for caroverine are not extensively available in publicly accessible literature, this document synthesizes the existing qualitative knowledge and outlines detailed experimental protocols for its further characterization.

Introduction

Caroverine is recognized for its multifaceted pharmacological profile, acting as a modulator of key signaling pathways in the central nervous system. Its therapeutic effects are primarily attributed to its interactions with excitatory amino acid receptors and voltage-gated calcium channels.[1][2][3] Understanding the specifics of these interactions is crucial for the targeted development of novel therapeutics. This guide summarizes the known molecular targets of caroverine and provides detailed experimental methodologies for researchers to further elucidate its mechanism of action.

Primary Molecular Targets of Caroverine in the CNS

Caroverine's activity in the CNS is predominantly mediated through its interaction with the following targets:

-

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: Caroverine acts as a competitive antagonist at AMPA receptors.[4][5] This means it directly competes with the endogenous ligand, glutamate, for the binding site on the receptor, thereby inhibiting its activation.

-

N-methyl-D-aspartate (NMDA) Receptors: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[4][5] This mode of action suggests that caroverine binds to a site on the receptor that is distinct from the glutamate-binding site, altering the receptor's conformation and preventing its activation.

-

Voltage-Gated Calcium Channels (VGCCs): Caroverine is also classified as a calcium channel blocker, although the specific subtypes of VGCCs it targets in the CNS and its precise binding affinities are not well-documented in the available literature.[6][7][8] This action contributes to the reduction of intracellular calcium influx, a key event in neuronal signaling and excitotoxicity.

Quantitative Data on Caroverine's Molecular Interactions

A thorough review of the scientific literature did not yield specific quantitative binding data, such as dissociation constants (Kd), inhibitor constants (Ki), or half-maximal inhibitory concentrations (IC50), for caroverine's interaction with its primary molecular targets in the central nervous system. The following table summarizes the qualitative effects of caroverine on its known targets.

| Molecular Target | Effect of Caroverine | Mode of Action | Reference |

| AMPA Receptor | Antagonist | Competitive | [4][5] |

| NMDA Receptor | Antagonist | Non-competitive (at higher concentrations) | [4][5] |

| Voltage-Gated Calcium Channels | Blocker | Not specified | [6][7][8] |

| Sigma-1 Receptor | Interaction not definitively established | - | - |

Signaling Pathways Modulated by Caroverine

By targeting glutamate receptors and calcium channels, caroverine influences critical downstream signaling cascades involved in synaptic plasticity, neuronal excitability, and cell survival.

Glutamatergic Neurotransmission Pathway

Caroverine's antagonism of AMPA and NMDA receptors directly inhibits the influx of cations (Na+ and Ca2+) that normally occurs upon glutamate binding. This dampens excitatory postsynaptic potentials and reduces neuronal depolarization.

Calcium-Dependent Signaling Pathways

The blockade of NMDA receptors and voltage-gated calcium channels by caroverine leads to a reduction in intracellular calcium concentration ([Ca2+]i). This has significant implications for downstream signaling pathways that are calcium-dependent, such as the activation of protein kinases and transcription factors involved in gene expression. For instance, reduced [Ca2+]i can lead to decreased activation of calcium/calmodulin-dependent protein kinase (CaMK) and subsequently lower phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor for neuronal survival and plasticity. Similarly, the Ras-MAPK/ERK pathway, which can be activated by calcium influx, may also be modulated.

Experimental Protocols for Characterizing Caroverine's Molecular Interactions

The following sections provide detailed methodologies for key experiments to quantitatively assess the interaction of caroverine with its molecular targets. These protocols are based on established techniques in pharmacology and neuroscience.

Radioligand Binding Assay for NMDA and AMPA Receptors

This protocol allows for the determination of the binding affinity (Ki) of caroverine for NMDA and AMPA receptors.

4.1.1. Objective: To quantify the binding affinity of caroverine for NMDA and AMPA receptors in brain tissue homogenates.

4.1.2. Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligands:

-

For NMDA receptors: [3H]MK-801 (non-competitive antagonist) or [3H]CGP 39653 (competitive antagonist)

-

For AMPA receptors: [3H]AMPA

-

-

Unlabeled ligands:

-

For non-specific binding determination: High concentration of a known NMDA or AMPA receptor ligand (e.g., MK-801 or AMPA, respectively)

-

-

Caroverine solutions of varying concentrations

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

4.1.3. Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), a high concentration of unlabeled ligand (for non-specific binding), or varying concentrations of caroverine.

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the caroverine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of caroverine's effects on NMDA and AMPA receptor-mediated currents in individual neurons.

4.2.1. Objective: To determine the effect of caroverine on the amplitude and kinetics of NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

4.2.2. Materials:

-

Brain slices (e.g., hippocampal or cortical) from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution for the patch pipette (e.g., containing K-gluconate)

-

Patch-clamp amplifier and data acquisition system

-

Microscope with differential interference contrast (DIC) optics

-

Micromanipulators

-

Caroverine solutions of varying concentrations

-

Pharmacological agents to isolate specific currents (e.g., picrotoxin to block GABAA receptors, and AP5 or CNQX to block NMDA or AMPA receptors, respectively)

4.2.3. Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome and maintain them in oxygenated aCSF.

-

Cell Identification: Transfer a slice to the recording chamber on the microscope stage and identify a target neuron (e.g., a pyramidal neuron in the CA1 region of the hippocampus).

-

Patching: Using a micromanipulator, approach the neuron with a glass micropipette filled with intracellular solution and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.

-

Recording:

-

AMPA Receptor Currents: Clamp the neuron at a negative holding potential (e.g., -70 mV) to minimize NMDA receptor activation. Evoke EPSCs by stimulating afferent fibers. Record baseline currents and then perfuse the slice with varying concentrations of caroverine, recording the changes in EPSC amplitude and kinetics.

-

NMDA Receptor Currents: Clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors. Isolate NMDA receptor-mediated currents by blocking AMPA receptors with an antagonist like CNQX. Record baseline currents and then apply caroverine to observe its effects.

-

-

Data Analysis: Measure the peak amplitude and decay time constant of the recorded EPSCs. Compare these parameters before and after the application of caroverine to determine its inhibitory effect and to construct dose-response curves.

Fura-2 Calcium Imaging

This protocol is used to visualize and quantify changes in intracellular calcium concentration in response to neuronal activation and to assess the inhibitory effect of caroverine on calcium influx.[5][9][10]

4.3.1. Objective: To measure the effect of caroverine on glutamate-induced calcium influx in cultured neurons.

4.3.2. Materials:

-

Primary neuronal cultures or a suitable neuronal cell line

-

Fura-2 AM (cell-permeant calcium indicator)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Glutamate or NMDA solution

-

Caroverine solutions of varying concentrations

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

-

Digital camera and image analysis software

4.3.3. Procedure:

-

Cell Loading: Incubate the cultured neurons with Fura-2 AM in HBSS for a specified time (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells and be de-esterified.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye.

-

Baseline Imaging: Place the cells on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Stimulation and Recording: Perfuse the cells with a solution containing glutamate or NMDA to induce calcium influx. Record the changes in fluorescence intensity at both excitation wavelengths over time.

-

Caroverine Application: After a washout period, pre-incubate the cells with a specific concentration of caroverine and then repeat the glutamate or NMDA stimulation.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) for each time point. This ratio is proportional to the intracellular calcium concentration. Compare the magnitude and kinetics of the calcium transients in the absence and presence of caroverine to quantify its inhibitory effect.

Conclusion

Caroverine presents a complex pharmacological profile with significant interactions within the central nervous system's glutamatergic and calcium signaling pathways. Its dual antagonism of AMPA and NMDA receptors, coupled with its calcium channel blocking properties, underscores its potential as a neuroprotective agent. While the existing literature provides a solid qualitative foundation for understanding its molecular targets, there is a clear need for further research to establish quantitative binding affinities, receptor subunit selectivity, and detailed downstream signaling effects. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate these aspects and to fully elucidate the therapeutic potential of caroverine.

References

- 1. Carnosine activates the CREB pathway in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 4. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. moodle2.units.it [moodle2.units.it]

- 6. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. ionbiosciences.com [ionbiosciences.com]

Methodological & Application

Application Notes and Protocols for Caroverine Administration in Animal Models of Tinnitus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinnitus, the perception of sound in the absence of an external acoustic stimulus, presents a significant challenge in clinical treatment and drug development. Animal models are indispensable for investigating the underlying pathophysiology and for the preclinical evaluation of potential therapeutics. Caroverine, a quinoxaline-derivative, has emerged as a promising agent for tinnitus therapy. Its mechanism of action involves the antagonism of glutamate receptors (both NMDA and AMPA) and the blockade of calcium channels, which are implicated in the excitotoxicity hypothesis of cochlear-synaptic tinnitus.[1][2][3][4]

These application notes provide detailed protocols for the administration of Caroverine in animal models of tinnitus, focusing on a proposed methodology for salicylate-induced tinnitus in rats and established methods for local administration in guinea pigs. The document includes summaries of pharmacokinetic and efficacy data, as well as standardized protocols for tinnitus induction and assessment.

Mechanism of Action: Glutamate Excitotoxicity

Cochlear-synaptic tinnitus is hypothesized to arise from the excessive release of the neurotransmitter glutamate at the synapse between inner hair cells and afferent auditory neurons.[1][4] This overstimulation leads to excitotoxicity, causing abnormal spontaneous firing of the auditory nerve, which is interpreted by the central nervous system as sound. Caroverine acts by blocking the post-synaptic glutamate receptors (NMDA and AMPA), thereby reducing this pathological neuronal activity.[4][5][6]

Data Presentation

Pharmacokinetics in Guinea Pigs

The following tables summarize the pharmacokinetic data of Caroverine in guinea pigs following Intravenous (IV) and Local Application to the Round Window Membrane (RWM) at a Low Dose (LD) and High Dose (HD). Data is extracted from a study by Chen et al. (2003).[1][5][7]

Table 1: Caroverine Concentration in Perilymph (µg/mL)

| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |

| 10 min | 0.21 | - | - |

| 30 min | 0.29 | 4.3 | 18.8 |

| 1 hr | 0.24 | 2.5 | 11.2 |

| 3 hr | Undetectable | 0.8 | 4.6 |

| 6 hr | Undetectable | Undetectable | 1.9 |

Table 2: Caroverine Concentration in Cerebrospinal Fluid (CSF) (µg/mL)

| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |

| 10 min | 0.20 | - | - |

| 30 min | 0.17 | 0.05 | 0.09 |

| 1 hr | 0.15 | 0.04 | 0.08 |

| 3 hr | 0.09 | 0.03 | 0.05 |

| 6 hr | 0.07 | Undetectable | 0.03 |

Table 3: Caroverine Concentration in Plasma (µg/mL)

| Time Post-Administration | IV Administration | RWM - Low Dose (LD) | RWM - High Dose (HD) |

| 10 min | 0.85 | 0.02 | 0.04 |

| 30 min | 0.55 | 0.03 | 0.08 |

| 1 hr | 0.40 | 0.03 | 0.07 |

| 3 hr | 0.20 | 0.02 | 0.04 |

| 6 hr | 0.11 | Undetectable | 0.03 |

Otoprotective Efficacy in Guinea Pigs (Noise-Induced Hearing Loss Model)

The following table presents the Auditory Brainstem Response (ABR) threshold shifts in guinea pigs exposed to noise trauma, with and without local Caroverine treatment applied to the round window membrane 1 hour post-trauma. This data demonstrates the otoprotective, rather than direct tinnitus-reversal, effects of Caroverine.

Table 4: ABR Threshold Shift (dB) 7 Days Post-Noise Trauma

| Frequency | Control (Saline) | Caroverine Treated |

| 8 kHz | 35.5 ± 5.8 | 18.3 ± 4.9 |

| 12.5 kHz | 40.2 ± 6.1 | 22.5 ± 5.2 |

| 16 kHz | 38.6 ± 5.5 | 20.8 ± 4.7 |

| 20 kHz | 33.1 ± 4.9 | 17.4 ± 4.1 |

| * Indicates statistically significant reduction in hearing threshold shift compared to control. |

Experimental Protocols

The following section details key experimental protocols. A comprehensive workflow for a proposed study in a rat model is presented first, followed by specific, validated protocols for tinnitus induction, Caroverine administration, and behavioral/electrophysiological assessment.

Proposed Experimental Workflow: Salicylate-Induced Tinnitus in Rats

This workflow outlines a complete experiment to test the efficacy of systemically administered Caroverine in a rat model of tinnitus. It synthesizes established protocols for tinnitus induction and assessment with a proposed treatment regimen.

Protocol 1: Salicylate-Induced Tinnitus in Rats

This protocol is adapted from established methods to reliably induce transient tinnitus-like behavior in rats.[8][9][10]

1. Materials:

-

Sodium Salicylate (Sigma-Aldrich or equivalent)

-

Sterile Bacteriostatic Saline (0.9% NaCl)

-

Male Wistar rats (250-300g)

-

Appropriate syringes and needles (e.g., 23-25 gauge) for intraperitoneal (IP) injection

2. Preparation of Salicylate Solution:

-

Dissolve Sodium Salicylate in sterile saline to a final concentration of 100 mg/mL.

-

Ensure the solution is fully dissolved and at room temperature before administration.

3. Administration Procedure:

-

Dosage: 300-350 mg/kg body weight.[11]

-

Route: Intraperitoneal (IP) injection.

-

Procedure:

-

Weigh the rat accurately to calculate the precise volume for injection.

-

Gently restrain the rat, exposing the lower abdominal quadrants.

-

Insert the needle into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure no blood or urine is drawn, then inject the calculated volume.

-

-

Timing: Behavioral and electrophysiological testing should be performed approximately 2 hours after salicylate administration, when tinnitus perception is reported to be maximal.[10] For chronic models, injections can be repeated daily for 4 to 14 days.[8][10]

Protocol 2: Caroverine Administration

Option A: Systemic (Intraperitoneal) Administration in Rats (Proposed)

Disclaimer: This specific protocol for tinnitus treatment is proposed, as direct literature for this application in rats is sparse. The dosage is based on general principles and requires validation.

1. Materials:

-

Caroverine solution for injection.

-

Sterile Saline (0.9% NaCl) for dilution if necessary.

-

Syringes and needles for IP injection.

2. Administration Procedure:

-

Dosage: An effective IP dose needs to be determined empirically. A starting point could be derived from doses used for other neurological applications or through dose-ranging studies (e.g., starting at 10-20 mg/kg).

-

Route: Intraperitoneal (IP) injection.

-

Timing: Administer Caroverine concurrently with or shortly after the induction of tinnitus. For a therapeutic (not prophylactic) model, administer Caroverine 1-2 hours after salicylate injection, once tinnitus is established.

Option B: Local Administration to the Round Window in Guinea Pigs (Validated)

This protocol is based on studies investigating the pharmacokinetics and otoprotective effects of Caroverine.[1][5][12]

1. Materials:

-

Albino guinea pigs (300-400g)

-

Anesthetic combination (e.g., Ketamine 40 mg/kg + Xylazine 4 mg/kg, IM)[1]

-

Surgical microscope and instruments for bulla exposure.

-

Caroverine solution (e.g., 1.6 mg/mL for Low Dose, 12.8 mg/mL for High Dose)[1]

-

Gelfoam or other absorbent material, cut into small pieces (approx. 1x1x1 mm).

2. Surgical and Administration Procedure:

-

Anesthetize the guinea pig and apply ophthalmic ointment to prevent corneal drying.[13]

-

Make a retroauricular incision and dissect through the muscle layers to expose the auditory bulla.

-

Create a small opening in the bulla to visualize the round window membrane (RWM).

-

Saturate a small piece of Gelfoam with the desired Caroverine solution (approx. 15 µL).[1]

-

Carefully place the saturated Gelfoam onto the RWM, ensuring complete contact.

-

Close the muscle layers and suture the skin incision.

-

Allow the animal to recover on a warming pad to maintain body temperature.

Protocol 3: Tinnitus Assessment - Auditory Brainstem Response (ABR)

ABR is an electrophysiological measure used to assess the integrity of the auditory pathway and to determine hearing thresholds.[11][14]

1. Equipment:

-

ABR recording system (e.g., TDT, BioSigRP)

-

Sound-attenuating chamber

-

Subdermal needle electrodes (active, reference, ground)

-

Anesthetic (as per institutional guidelines)

-

Warming pad

2. Procedure:

-

Anesthetize the animal and place it on a warming pad inside the sound-attenuating chamber.

-

Insert subdermal electrodes: Active electrode at the vertex, reference electrode over the mastoid or below the pinna of the test ear, and ground electrode in a distal location (e.g., contralateral shoulder).

-

Present acoustic stimuli (clicks and tone bursts at frequencies such as 8, 12, 16, 20 kHz) to the test ear via a calibrated speaker.

-

Record the evoked neural responses. Start at a high intensity (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps until the characteristic ABR waves (I-V) are no longer distinguishable from noise.

-

The lowest intensity at which a clear Wave II or III can be identified is defined as the ABR threshold.

-

In tinnitus models, look for changes in wave amplitudes (e.g., a reduced wave I and an increased wave IV/V ratio is sometimes reported in salicylate models) and threshold shifts.[14]

Protocol 4: Tinnitus Assessment - Gap-Prepulse Inhibition of Acoustic Startle (GPIAS)

GPIAS is a behavioral test used to infer the presence of tinnitus. The principle is that a silent gap in a continuous background noise normally inhibits the startle reflex to a subsequent loud pulse. If an animal has tinnitus at the frequency of the background noise, it may "fill in" the gap, reducing the inhibitory effect.[8]

1. Equipment:

-

Startle response system with a calibrated speaker and a sensor to measure whole-body startle.

-

Sound-attenuating enclosure.

2. Procedure:

-

Place the animal in the restrainer within the startle chamber and allow a 5-minute acclimation period with background noise present.

-

The test consists of two trial types presented randomly:

-

Startle-Only Trials: A loud acoustic startle stimulus (e.g., 110 dB SPL broadband noise, 20 ms duration) is presented against the background noise.

-

Gap-Prepulse Trials: The background noise is interrupted by a brief silent gap (e.g., 50 ms), which is followed by the same loud startle stimulus.

-

-

The background noise should be presented at different frequencies (e.g., 8, 12, 16, 20 kHz) at a low level (e.g., 60 dB SPL).

-

Measure the amplitude of the startle response for each trial type.

-

Calculate the percent gap inhibition using the formula: % Inhibition = 100 - [(Mean startle on Gap-Prepulse trials / Mean startle on Startle-Only trials) x 100]

-

A significant reduction in % inhibition at a specific frequency in the tinnitus group compared to baseline or a control group is interpreted as evidence of tinnitus at or near that frequency.[8]

References

- 1. karger.com [karger.com]

- 2. researchgate.net [researchgate.net]

- 3. Protection of auditory function against noise trauma with local caroverine administration in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of caroverine in the inner ear and its effects on cochlear function after systemic and local administrations in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Modulation of Auditory Cortex Activity in Salicylate‐Induced Tinnitus Rats via Deep Brain Stimulation of the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avr.tums.ac.ir [avr.tums.ac.ir]

- 10. Comparison of salicylate and quinine induced tinnitus in rats; development, time course and evaluation of audiological correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Acute treatment of noise trauma with local caroverine application in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. az.research.umich.edu [az.research.umich.edu]

- 14. Auditory Brainstem Responses (ABR) of Rats during Experimentally Induced Tinnitus: Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Assays for Measuring Caroverine's Antioxidant Activity

Introduction

Caroverine, a quinoxaline derivative, is recognized for its spasmolytic and neuroprotective effects.[1][2] Emerging research has also highlighted its potent antioxidant properties, which are primarily attributed to its ability to scavenge reactive oxygen species (ROS).[1][3] These antioxidant capabilities are significant in the context of diseases where oxidative stress is a key pathological factor.[1] This document provides detailed protocols for a panel of in vitro assays to quantify and characterize the antioxidant activity of Caroverine.

Mechanism of Caroverine's Antioxidant Action

Studies have shown that Caroverine's antioxidant activity is highly specific. Its primary mechanism is the potent scavenging of hydroxyl radicals (.OH), with an exceptionally high rate constant.[1][2] Additionally, it is effective in neutralizing peroxynitrite.[3][4] In contrast, its ability to scavenge superoxide radicals (O₂•̄) is considered to be of marginal significance.[1][2] Caroverine has also been demonstrated to suppress the lipid peroxidation of liposomal membranes.[1][3]

Quantitative Data Summary

The following table summarizes the known quantitative data on Caroverine's antioxidant activity.

| Assay Type | Analyte | Result | Reference |

| Radical Scavenging Activity | Hydroxyl Radical (.OH) | k = 1.9 x 10¹⁰ M⁻¹s⁻¹ | [1][2] |

| Radical Scavenging Activity | Superoxide Radical (O₂•̄) | 3 x 10² M⁻¹s⁻¹ | [1][2] |

| Lipid Peroxidation | Liposomal membranes | Suppression of lipid peroxidation observed. | [1][3] |

Experimental Protocols

Hydroxyl Radical Scavenging Activity Assay (Fenton Reaction-Based)

This assay evaluates the ability of Caroverine to scavenge hydroxyl radicals generated by the Fenton reaction.

Materials:

-

Caroverine solution (various concentrations)

-

Phosphate buffer (pH 7.4)

-

FeSO₄ solution

-

EDTA solution

-

H₂O₂ solution

-

Deoxyribose solution

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Protocol:

-

Prepare the reaction mixture by adding the following in sequence: phosphate buffer, FeSO₄, EDTA, H₂O₂, deoxyribose, and varying concentrations of Caroverine.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath to develop color.

-

Cool the tubes and measure the absorbance at a specific wavelength (e.g., 532 nm).

-

A control is prepared without Caroverine.

-

The percentage of hydroxyl radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Superoxide Radical Scavenging Activity Assay (Xanthine/Xanthine Oxidase System)

This assay determines Caroverine's capacity to scavenge superoxide radicals generated by the xanthine/xanthine oxidase system.

Materials:

-

Caroverine solution (various concentrations)

-

Phosphate buffer (pH 7.4)

-

Xanthine solution

-

Xanthine oxidase solution

-

Nitroblue tetrazolium (NBT) solution

-

Spectrophotometer

Protocol:

-

Prepare the reaction mixture containing phosphate buffer, xanthine, NBT, and varying concentrations of Caroverine.

-

Initiate the reaction by adding the xanthine oxidase solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

A control is prepared without Caroverine.

-

The percentage of superoxide radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of Caroverine to inhibit the peroxidation of lipids in a liposomal membrane model.

Materials:

-

Liposome suspension

-

Caroverine solution (various concentrations)

-

Peroxidation initiator (e.g., AAPH or Fe²⁺/ascorbate)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer or Fluorometer

Protocol:

-

Pre-incubate the liposome suspension with varying concentrations of Caroverine.

-

Induce lipid peroxidation by adding the initiator.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction and measure the extent of lipid peroxidation, often by quantifying malondialdehyde (MDA) formation using the TBARS (Thiobarbituric Acid Reactive Substances) assay.

-

For the TBARS assay, add TCA and TBA to the reaction mixture, heat, and then measure the absorbance or fluorescence of the resulting pink chromogen.

-

A control is prepared without Caroverine.

-

The percentage of lipid peroxidation inhibition is calculated.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[5]

Materials:

-